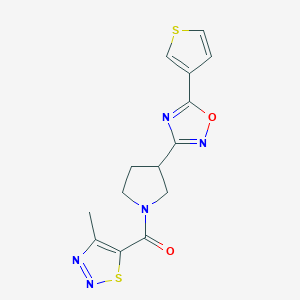
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13N5O2S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex heterocyclic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, including its potential as an anticonvulsant and anticancer agent, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a thiadiazole moiety fused with an oxadiazole and pyrrolidine structure. The presence of these heterocycles is significant as they contribute to the biological activity of the compound.
Key Features:
- Thiadiazole Ring: Known for various biological activities including anticonvulsant and anti-inflammatory effects.
- Oxadiazole Ring: Exhibits anticancer and antimicrobial properties.
Anticonvulsant Activity
Research has shown that derivatives of thiadiazole exhibit notable anticonvulsant activity. For instance, compounds containing the 1,3,4-thiadiazole scaffold have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models for their anticonvulsant effects.
| Compound | Method | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| 1 | MES | 100 | 66.67 |
| 2 | PTZ | 100 | 80 |
| 3 | MES | 30 | 85.44 |
The above table summarizes findings from various studies indicating that compounds derived from thiadiazole can provide significant protection against seizures at specific doses .
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. They have shown inhibitory effects against various cancer cell lines, including those from breast cancer and colon cancer.
Case Study:
A study evaluated the cytotoxic activity of oxadiazole derivatives against several human cancer cell lines. The results indicated a mean IC50 value of approximately 92.4 μM against a panel of eleven cancer cell lines, demonstrating moderate to high antiproliferative activity .
The biological activity of the compound can be attributed to its interaction with specific molecular targets:
- GABA Receptors: The anticonvulsant activity may involve modulation of GABAergic transmission.
- Voltage-Gated Ion Channels: The compound may affect ion channel dynamics, contributing to its anticonvulsant effects.
- Enzyme Inhibition: The oxadiazole moiety has shown inhibitory potency against various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests good metabolic stability and bioavailability. For example, one derivative demonstrated a half-life (T1/2) of 1.63 hours with minimal concentration in the blood after administration, indicating favorable pharmacokinetic properties for therapeutic use .
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-4-2-9(6-19)12-15-13(21-17-12)10-3-5-22-7-10/h3,5,7,9H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIHHSTQLWLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














